4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

説明

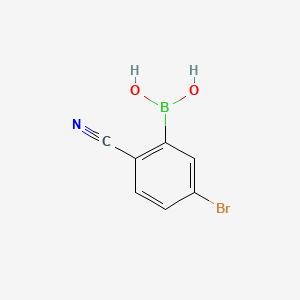

“4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1019567-85-1. It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-{[(1-phenylethyl)amino]methyl}benzonitrile hydrochloride . It is a solid at room temperature and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for “4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is 1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a solid at room temperature . It is stored at temperatures between 0-5°C . The compound has a molecular weight of 272.78 .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its structure suggests it could be useful in creating ligands that might interact with central nervous system receptors, potentially leading to new treatments for neurological disorders .

Pharmacology

Pharmacologically, the compound’s phenylethylamine moiety is of interest due to its similarity to compounds that exhibit sympathomimetic activity. Research could investigate its effects on neurotransmitter release or reuptake, contributing to the development of drugs for conditions like depression or ADHD .

Biochemistry

Biochemically, “4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride” could be used to study enzyme-substrate interactions, especially in systems where nitrile groups are involved in the active site. It may serve as a substrate analog to investigate the mechanism of nitrile hydratases or other nitrile-converting enzymes .

Materials Science

In materials science, the compound’s robust aromatic and nitrile groups make it a candidate for creating novel organic semiconductors. Its potential electron-accepting properties could be harnessed in the design of organic photovoltaic cells or light-emitting diodes (LEDs) .

Analytical Chemistry

Analytically, this compound could be used as a standard or reagent in chromatographic methods. Its unique chemical signature allows it to be a reference compound in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for detecting related substances or impurities .

Organic Chemistry

From an organic chemistry perspective, “4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride” offers a versatile framework for synthetic transformations. It could be used in cross-coupling reactions to create a variety of biaryl structures, which are prevalent in many pharmaceuticals .

Safety and Hazards

The safety data sheet (SDS) for “4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” should be consulted for detailed safety and hazard information. The SDS contains important information about how to handle the compound safely, what personal protective equipment to use, and what to do in case of an accident .

特性

IUPAC Name |

4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMFWFOKYKXKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721128 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019567-85-1 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)

![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)